tert-Butyl 4-chlorophenylcarbamate
Overview
Description
tert-Butyl 4-chlorophenylcarbamate is a chemical compound that is relevant in various fields of organic chemistry due to its utility as an intermediate in the synthesis of other compounds. It is related to a family of tert-butyl carbamates, which are known for their protective group properties in organic synthesis.
Synthesis Analysis
The synthesis of tert-butyl carbamates can involve several different methods and intermediates. For instance, an enantioselective synthesis of a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, was achieved using an iodolactamization as a key step, which is a testament to the versatility of tert-butyl carbamates in synthesis . Another example is the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes, which behave as N-(Boc)-protected nitrones, further illustrating the synthetic utility of tert-butyl carbamates .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates can be quite complex, as seen in the synthesis and crystal structure determination of related compounds. For example, the crystal structure of 2-tert-butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one, which shares a tert-butyl and chlorophenyl moiety with tert-butyl 4-chlorophenylcarbamate, was determined to have an orthorhombic space group . Similarly, the crystal structure of 4-tert-butyl-6-(4-chlorophenyl)-3,6-dihydro-2H-1,3-thiazin-2-iminium chloride was elucidated, showing a twisted boat conformation of the thiazine ring system10.
Chemical Reactions Analysis
tert-Butyl carbamates are involved in various chemical reactions. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates can react with organometallics to yield N-(Boc)hydroxylamines, demonstrating their reactivity and potential as building blocks in organic synthesis . Another example is the reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with lithium powder, which leads to functionalized carbamates after hydrolysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. For example, the tert-butyl group is known for its steric bulk, which can affect the reactivity and solubility of the compound. The presence of a chlorophenyl group can also contribute to the compound's reactivity, particularly in electrophilic aromatic substitution reactions. The crystal structure analysis of related compounds provides insights into the intermolecular interactions, such as hydrogen bonding, that can influence the compound's physical properties 10.
Scientific Research Applications
Rhodium-Catalyzed Enantioselective Addition
- Tert-Butyl 4-chlorophenylcarbamate is utilized in the rhodium-catalyzed enantioselective addition of arylboronic acids to in situ generated N-Boc arylimines, a process significant in organic synthesis (Storgaard & Ellman, 2009).
Precursor in 1,3,4‐Thiadiazolesulfonamides Synthesis
- As a 1,3,4-thiadiazole derivative, it is related to sulfonamides and plays a role in bond formation involving the sulfonyl group and the thiadiazole ring (Pedregosa et al., 1996).
Environmental Applications in Adsorption Kinetics
- In environmental science, it's used in studies examining the adsorption kinetics of 4-chlorophenol from aqueous solutions containing tert-butyl alcohol onto granular activated carbon (Hamdaoui & Naffrechoux, 2009).
Synthesis of New Compounds
- It has been used in the synthesis of new compounds such as tert-butyl 2-amino-4-phenethylphenylcarbamate, highlighting its role in advancing chemical synthesis (Liu Feng-hu, 2014).
Role in Crystal Structures
- In crystallography, tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate is studied for its involvement in hydrogen and halogen bonds, contributing to the understanding of crystal structures (Baillargeon et al., 2017).
In Organic Synthesis
- The compound tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a class of N-(Boc) nitrone equivalents, are synthesized from tert-butyl N-hydroxycarbamate, demonstrating its utility in creating building blocks for organic synthesis (Guinchard et al., 2005).
Photoactivated Periodate Reaction Study
- It is used in the study of photoactivated periodate reactions with 4-chlorophenol in acidic solutions, contributing to the understanding of chemical reaction mechanisms (Chia et al., 2004).
Role in Electrochromic Materials
- Tert-Butyl 4-chlorophenylcarbamate is involved in the synthesis of electrochromic materials, showing its application in material science and engineering (Hsiao et al., 2014).
properties
IUPAC Name |
tert-butyl N-(4-chlorophenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-11(2,3)15-10(14)13-9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEHOBXXLPHSOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90338102 | |
Record name | tert-Butyl 4-chlorophenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90338102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(4-chlorophenyl)carbamate | |
CAS RN |
18437-66-6 | |
Record name | Carbamic acid, N-(4-chlorophenyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18437-66-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-chlorophenylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90338102 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(4-chlorophenyl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.199.526 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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